Dicycloplatin (DCP)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

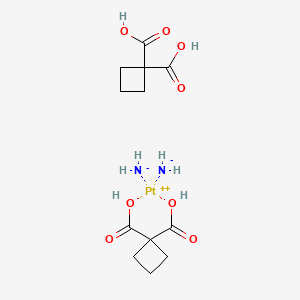

Dicycloplatin is a platinum-based chemotherapy medication used to treat various cancers, including non-small-cell lung carcinoma and prostate cancer . It is a novel platinum analog developed in China and approved by the State Food and Drug Administration of China in 2012 . Dicycloplatin is known for its better solubility and stability compared to other platinum-based drugs like cisplatin and carboplatin .

Métodos De Preparación

Dicycloplatin is synthesized from platinum powder through a series of ten steps . The host part of Dicycloplatin is carboplatin, and the guest part is 1,1-cyclobutane dicarboxylic acid. These components are linked by hydrogen bonds, forming a hydrogen-bond supramolecule . The preparation involves using carboplatin as a raw material in a molar ratio of 1:1 with 1,1-cyclobutanedicarboxylic acid, and the reaction is protected from light at temperatures ranging from 0 to 60°C .

Análisis De Reacciones Químicas

Dicycloplatin undergoes various chemical reactions, including:

Oxidation and Reduction: Dicycloplatin can participate in redox reactions, although specific details on these reactions are limited.

Substitution: The compound can undergo substitution reactions, where ligands in the platinum complex are replaced by other molecules or ions.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and reducing agents like sodium borohydride. The reactions often occur under controlled temperatures and pH conditions.

Major Products: The primary products formed from these reactions are modified platinum complexes with different ligands attached.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Dicycloplatin works by forming platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death . This action is similar to other platinum-containing drugs, which form cross-links within and between DNA strands, disrupting the cancer cell’s ability to replicate and repair its DNA . The compound induces apoptosis through reactive oxygen species stress-mediated death receptor pathways and mitochondrial pathways .

Comparación Con Compuestos Similares

Dicycloplatin is compared with other platinum-based compounds such as:

Cisplatin: Known for its high efficacy but significant nephrotoxicity and other side effects.

Carboplatin: Offers a better safety profile than cisplatin but with similar antitumor activity.

Oxaliplatin: Used primarily for colorectal cancer, with a different side effect profile.

Propiedades

Fórmula molecular |

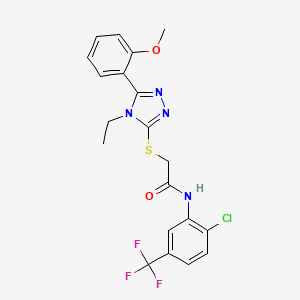

C12H20N2O8Pt |

|---|---|

Peso molecular |

515.38 g/mol |

Nombre IUPAC |

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) |

InChI |

InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+2 |

Clave InChI |

AENCTOAEVOLYHR-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)

![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)

![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)